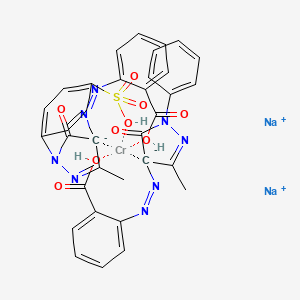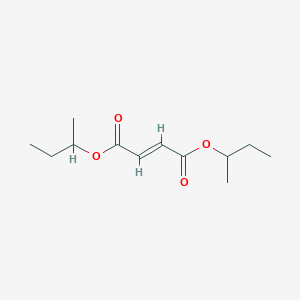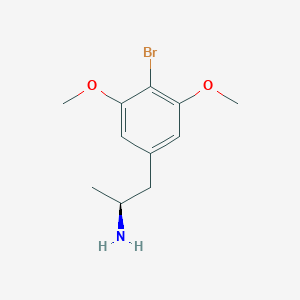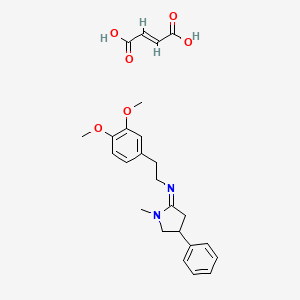
Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a chloroacetamide group and a dimethyl-4-oxo-2,5-cyclohexadienylidene moiety. It is used in scientific research and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted acetamides, carboxylic acids, and amines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-: Similar structure but lacks the 4-oxo-2,5-cyclohexadienylidene moiety.
N-(2,6-Dimethylphenyl)chloroacetamide: Another related compound with similar chemical properties.
Uniqueness
The presence of the 4-oxo-2,5-cyclohexadienylidene moiety in Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- imparts unique chemical and biological properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
206439-03-4 |
|---|---|
Fórmula molecular |
C10H10ClNO2 |
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
2-chloro-N-(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C10H10ClNO2/c1-6-3-8(13)4-7(2)10(6)12-9(14)5-11/h3-4H,5H2,1-2H3 |
Clave InChI |
LXQYKTVAGMILRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C=C(C1=NC(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















